molecular formula C9H9BrF3N B8013573 {[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B8013573
M. Wt: 268.07 g/mol
InChI Key: HNFAJKNUKMQZRG-UHFFFAOYSA-N
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Description

{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine is a brominated arylalkylamine featuring a trifluoromethyl (-CF₃) substituent at the 2-position and a methylamine group attached to the benzylic carbon. This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of bromine (electron-withdrawing) and the -CF₃ group (strongly electronegative), which influence reactivity, stability, and intermolecular interactions .

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14-5-6-2-3-7(10)4-8(6)9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFAJKNUKMQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with methylamine. This involves the formation of an imine intermediate, which is subsequently reduced to the amine using a reducing agent such as sodium cyanoborohydride.

    Purification: The product is purified through recrystallization or column chromatography to obtain {[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield secondary or tertiary amines.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or borane complexes.

Major Products

    Substitution: Formation of azides, thiols, or other substituted derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemistry

    Building Block: Used as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the processes.

Biology

    Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could lead to new treatments for diseases.

Medicine

    Drug Development: Explored as a scaffold for the design of new drugs, particularly those targeting neurological disorders or cancers.

    Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.

Industry

    Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Electronics: Employed in the fabrication of electronic components due to its conductive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

{[4-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 1079439-73-8)
  • Molecular Formula : C₉H₉ClF₃N
  • Key Differences :
    • Substitution of bromine with chlorine reduces molecular weight (MW: 247.6 vs. ~286.0 for the bromo analog).
    • Chlorine’s smaller atomic radius and lower polarizability may decrease lipophilicity compared to bromine, affecting membrane permeability in biological systems .
  • Applications : Chloro analogs are often intermediates in agrochemicals and pharmaceuticals due to their balance of reactivity and stability.
b. (4-Bromo-3-fluorophenyl)methylamine (CAS 1247432-21-8)
  • Molecular Formula : C₁₁H₁₄BrFN
  • Key Differences: Replacement of -CF₃ with fluorine and introduction of a branched alkyl chain (butan-2-yl) enhance steric bulk and alter basicity.

Substituent Variants

{[4-Bromo-2-(4-methylphenoxy)phenyl]methyl}(methyl)amine (CAS 1095098-16-0)
  • Molecular Formula: C₁₅H₁₆BrNO
  • Key Differences: A phenoxy group replaces the -CF₃ substituent, introducing oxygen-based hydrogen-bonding capability.
[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine (CAS 954253-23-7)
  • Molecular Formula : C₁₁H₁₆BrFN₂
  • Key Differences: A dimethylaminoethyl group replaces the methylamine, creating a tertiary amine with higher basicity. The additional nitrogen enables protonation at physiological pH, making it suitable for drug delivery systems .

Trifluoromethyl-Containing Analogs

a. 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine (Compound 37)
  • Molecular Formula : C₁₃H₁₄F₃N₅O₂
  • Melting point: 127–128°C, suggesting moderate crystallinity compared to simpler amines .
  • Applications : Anti-chagasic agents, leveraging the -CF₃ group’s metabolic stability .

Structural and Functional Analysis

Electronic Effects

  • Bromine vs. Chlorine : Bromine’s higher polarizability increases van der Waals interactions, enhancing binding to hydrophobic protein pockets.
  • -CF₃ vs. -OCH₃ : The -CF₃ group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic substitution to specific positions .

Physicochemical Properties

Compound Molecular Formula MW (g/mol) Key Substituents Melting Point (°C)
Target Compound C₉H₉BrF₃N ~286.0 -Br, -CF₃, -CH₂NHCH₃ Not reported
{[4-Cl-2-CF₃-phenyl]methyl}methylamine C₉H₉ClF₃N 247.6 -Cl, -CF₃, -CH₂NHCH₃ Not reported
Compound 37 C₁₃H₁₄F₃N₅O₂ 349.3 -CF₃, nitro-triazole, -CH₂NHCH₃ 127–128
[(4-Br-3-F-phenyl)methyl]butan-2-ylamine C₁₁H₁₄BrFN 272.1 -Br, -F, -CH₂NHCH(CH₂CH₃) Not reported

Biological Activity

N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine, a compound with significant potential in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the compound's interactions with biological systems, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups can enhance lipophilicity and affect metabolic pathways, making it an interesting candidate for drug development.

The mechanism of action of N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine involves interactions with specific molecular targets such as enzymes and receptors. Research indicates that the trifluoromethyl group can modulate the binding affinity of the compound to these targets, potentially enhancing its efficacy in therapeutic applications.

2. Enzyme Interactions

Studies have shown that this compound may act as an inhibitor or modulator of various enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on certain kinases and phosphatases, which are crucial in cancer signaling pathways .

3. Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that N-{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The compound's IC50 values in these assays suggest a promising profile for further development as an anticancer drug .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)Reference
CytotoxicityMCF-715.63
U-93712.45
Enzyme InhibitionVarious kinasesVaries
Receptor BindingEstrogen ReceptorHigh Affinity

4. Pharmacological Applications

The compound is being investigated for its potential use in treating various conditions beyond cancer, including inflammatory diseases and metabolic disorders. Its ability to interact with multiple biological targets suggests a versatile pharmacological profile.

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